molecular formula C17H17N5O6 B2676057 Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate CAS No. 478246-52-5

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate

Cat. No.: B2676057
CAS No.: 478246-52-5
M. Wt: 387.352
InChI Key: CSKIFCZBPICIJW-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate (CAS: 478246-52-5) is a nitro-substituted benzoate derivative featuring a piperazine linker fused to a 3-nitropyridine moiety. Its molecular formula is C₁₇H₁₇N₅O₆, with a molar mass of 387.35 g/mol . The compound’s structure combines a methyl benzoate core with dual nitro groups at the 3-position of the benzene ring and the 3-position of the pyridine ring.

Properties

IUPAC Name

methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6/c1-28-17(23)12-4-5-13(15(11-12)22(26)27)19-7-9-20(10-8-19)16-14(21(24)25)3-2-6-18-16/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIFCZBPICIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Piperazine Substitution: The nitrated methyl benzoate is then reacted with 3-nitropyridin-2-yl piperazine under basic conditions to form the desired product. This step often requires a solvent like dichloromethane and a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Reduction: Formation of 3-amino-4-[4-(3-aminopyridin-2-yl)piperazin-1-yl]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new drugs. Its piperazine moiety is commonly found in many pharmaceuticals, indicating possible applications in developing treatments for neurological disorders or infections.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action for Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analogues from the I-Series (Pyridazine/Isoxazole Derivatives)

describes several ethyl benzoate derivatives with structural similarities, differing primarily in substituents and linker groups. Key comparisons include:

Compound ID Core Structure Substituents/Linkers Key Features
Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate Methyl benzoate Piperazine-linked 3-nitropyridine Dual nitro groups; rigid aromatic framework
I-6230 Ethyl benzoate Phenethylamino linker; pyridazin-3-yl Pyridazine ring; flexible amino linker
I-6232 Ethyl benzoate Phenethylamino linker; 6-methylpyridazin-3-yl Methylated pyridazine; enhanced hydrophobicity
I-6273 Ethyl benzoate Phenethylamino linker; methylisoxazol-5-yl Isoxazole ring; reduced aromaticity
I-6373 Ethyl benzoate Phenethylthio linker; 3-methylisoxazol-5-yl Thioether linker; methyl-isoxazole
I-6473 Ethyl benzoate Phenethoxy linker; 3-methylisoxazol-5-yl Ether linker; increased metabolic stability

Key Observations :

  • Electron-Withdrawing Groups : The dual nitro groups in the target compound enhance electron-deficient character, contrasting with the electron-rich pyridazine/isoxazole systems in I-6230–I-6473 .
  • Metabolic Stability: Ether or thioether linkers (e.g., I-6373, I-6473) may improve stability over amino linkers, whereas the target compound’s piperazine-pyridine system could influence solubility and bioavailability .

Pharmaceutical Impurities and Piperazine-Containing Derivatives

highlights impurities and intermediates in pharmaceutical synthesis, such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) and its chlorophenyl variant (MM0421.03). These share a piperazine core but differ significantly in functionalization:

  • Triazolopyridine vs.
  • Substituent Effects : The phenyl/chlorophenyl groups in MM0421.02/03 introduce steric bulk absent in the target compound, which may impact receptor selectivity .

Research Implications and Limitations

  • Activity Data Gap: No direct biological activity data for the target compound or its analogues are provided in the evidence. Further studies are needed to correlate structural features with pharmacological profiles.
  • Diverse Applications : The I-series compounds’ linker and heterocycle variations suggest tunability for diverse targets (e.g., kinases, GPCRs), while the target compound’s nitro-rich structure may suit nitroreductase-activated prodrugs .

Biological Activity

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
CAS Number 478246-35-4
IUPAC Name This compound
LogP 2.5

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nitro compounds, including methyl 3-nitro derivatives, exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 16 to 32 μg/mL, indicating significant antibacterial potency .

Anthelmintic Activity

In addition to antibacterial effects, this compound has been evaluated for its anthelmintic properties. A study focused on the activity of similar nitro-pyridine derivatives against Pheretima posthuma (Indian earthworm) indicated promising results, with certain compounds achieving effective paralysis and mortality rates at concentrations as low as 50 μg/mL .

The biological activity of methyl 3-nitro compounds is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt essential metabolic pathways. Molecular docking studies suggest that these compounds bind effectively to specific targets within bacterial cells, inhibiting growth and replication .

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments conducted on a library of nitro-substituted piperazine derivatives revealed that methyl 3-nitro compounds consistently outperformed other derivatives in terms of antibacterial efficacy. The study highlighted that the introduction of the piperazine moiety enhances the compound's interaction with bacterial targets .
  • Anthelmintic Trials : In trials involving adult earthworms, compounds structurally related to methyl 3-nitro derivatives exhibited significant anthelmintic activity. The results indicated a dose-dependent response, where higher concentrations led to increased mortality rates among the test subjects .

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